Titanium(IV) isopropoxide

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

68585-67-1 |

|---|---|

Formule moléculaire |

C12H32O4Ti |

Poids moléculaire |

288.25 g/mol |

Nom IUPAC |

propan-2-ol;titanium |

InChI |

InChI=1S/4C3H8O.Ti/c4*1-3(2)4;/h4*3-4H,1-2H3; |

Clé InChI |

RLJWTAURUFQFJP-UHFFFAOYSA-N |

SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti] |

SMILES canonique |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti] |

Point d'ébullition |

220 °C @ 760 mm Hg |

Color/Form |

Light-yellow liquid Colorless to light-yellowish fluid |

Densité |

0.9711 @ 20 °C/4 °C |

melting_point |

Approx 20 °C |

Description physique |

Tetraisopropyl titanate appears as a water-white to pale-yellow liquid with an odor like isopropyl alcohol. About the same density as water. Vapors heavier than air. Liquid Liquid; mp = 18-20 deg C; [Merck Index] Colorless to light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] |

Solubilité |

Sol in anhydrous ethanol, ether, benzene, chloroform |

Densité de vapeur |

9.8 (AIR= 1) |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of Titanium(IV) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) isopropoxide, also known as tetraisopropyl titanate (TTIP), is a versatile metal alkoxide with the chemical formula Ti{OCH(CH₃)₂}₄.[1] It exists as a colorless to pale-yellow liquid and is a crucial precursor in the fields of materials science and organic synthesis.[1] Its high reactivity, particularly with water, makes it a cornerstone of the sol-gel process for producing high-purity titanium dioxide (TiO₂) materials.[2] This guide provides an in-depth overview of its core properties, experimental protocols for its characterization, and visual representations of key chemical processes.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for safe handling, storage, and the design of experimental procedures.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₈O₄Ti |

| Molar Mass | 284.22 g/mol [1] |

| Appearance | Colorless to pale-yellow liquid[1] |

| Odor | Alcohol-like[1] |

| Density | 0.96 g/mL at 20 °C[3] |

| Melting Point | 14-17 °C[3] |

| Boiling Point | 232 °C at 760 mmHg[3] |

| Refractive Index (n²⁰/D) | 1.464[3] |

| Viscosity | 2.11 - 4.5 centipoise at 25 °C[1][3] |

| Solubility | Soluble in ethanol, ether, benzene (B151609), chloroform (B151607). Reacts with water.[1] |

Chemical Properties

| Property | Description |

| Reactivity | Highly reactive, especially with protic sources like water, leading to hydrolysis and condensation.[1] |

| Stability | Moisture-sensitive; fumes in air.[1] Stable under anhydrous conditions. |

| Hydrolysis | Reacts readily with water to form titanium dioxide and isopropanol.[2] |

| Thermal Decomposition | Decomposes at elevated temperatures to form titanium dioxide. |

Spectroscopic Properties

Spectroscopic techniques are vital for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~4.6 | Septet | -CH (methine) |

| ~1.2 | Doublet | -CH₃ (methyl) | |

| ¹³C NMR | ~75 | - | -CH (methine) |

| ~25 | - | -CH₃ (methyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2970, ~2930, ~2860 | ν(C-H) of CH₃ and CH groups |

| ~1165, ~1125 | ν(C-O) coupled with ν(Ti-O) |

| ~1015 | ν(C-O) |

| ~600 | ν(Ti-O) |

Raman Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2970, ~2930, ~2860 | ν(C-H) of CH₃ and CH groups |

| ~1020 | ν(C-O) |

| ~595 | ν(Ti-O) symmetric stretch |

UV-Vis Spectroscopy

This compound is a d⁰ complex and therefore does not exhibit d-d electronic transitions, resulting in its colorless appearance.[4] Its UV-Vis spectrum is characterized by a strong absorption in the UV region (typically below 300 nm), which is attributed to ligand-to-metal charge transfer (LMCT) bands.[4]

Key Chemical Pathways and Experimental Workflows

Sol-Gel Process: Hydrolysis and Condensation

The sol-gel process is a versatile method for producing solid materials from small molecules. For this compound, this involves two primary reactions: hydrolysis and condensation.

General Analytical Workflow

A typical workflow for the characterization of this compound involves a combination of spectroscopic and physical property measurements.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note: this compound is moisture-sensitive; all experiments should be conducted under anhydrous conditions where necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments.

-

Apparatus: High-resolution NMR spectrometer (e.g., 400 MHz or higher), NMR tubes, gas-tight syringe.

-

Reagents: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆), dried over molecular sieves.

-

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox), prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Cap the NMR tube securely.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Objective: To identify characteristic functional groups and vibrational modes.

-

Apparatus: Fourier-transform infrared (FTIR) spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an attenuated total reflectance (ATR) accessory.

-

Procedure (using NaCl plates):

-

In a dry environment, place a drop of neat this compound onto a clean, dry NaCl plate.

-

Carefully place a second NaCl plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty plates for background correction.

-

Melting Point Determination

-

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

Cool the liquid this compound sample below its melting point until it solidifies.

-

Quickly introduce a small amount of the solidified sample into a capillary tube and seal the open end.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Boiling Point Determination

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Distillation apparatus (distilling flask, condenser, receiving flask, thermometer), heating mantle.

-

Procedure:

-

Set up the distillation apparatus in a fume hood.

-

Place a volume of this compound into the distilling flask along with boiling chips.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid begins to boil and the vapor temperature remains constant. This is the boiling point. Correct the observed boiling point to standard pressure if necessary.

-

Density Measurement

-

Objective: To determine the mass per unit volume of the liquid.

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with this compound at a constant, known temperature (e.g., 20 °C).

-

Weigh the filled pycnometer.

-

Calculate the mass of the liquid by subtracting the mass of the empty pycnometer.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Measurement

-

Objective: To measure the extent to which light is refracted when passing through the liquid.

-

Apparatus: Abbe refractometer.

-

Procedure:

-

Ensure the refractometer prisms are clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

Safety and Handling

This compound is a flammable liquid and is moisture-sensitive.[5] It should be handled in a well-ventilated area, away from ignition sources.[6] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[7] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7] In case of spills, absorb with an inert material and dispose of it as chemical waste.[8]

Conclusion

This technical guide has provided a comprehensive overview of the fundamental properties of this compound, a compound of significant interest to researchers in materials science and drug development. The tabulated data, detailed experimental protocols, and visual representations of key chemical processes offer a valuable resource for the safe and effective use of this versatile chemical. A thorough understanding of its properties is paramount for its successful application in various scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. UV-visible spectra of peroxotitanate complexes | Semantic Scholar [semanticscholar.org]

- 3. How does Viscometer measure liquid viscosity? Q&A | NBCHAO [en1.nbchao.com]

- 4. spectrabase.com [spectrabase.com]

- 5. m.youtube.com [m.youtube.com]

- 6. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Chemical Structure and Bonding of Titanium(IV) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of titanium(IV) isopropoxide (TTIP), a versatile alkoxide precursor with significant applications in materials science, catalysis, and drug delivery systems. This document elucidates the molecular geometry of both its monomeric and associated forms, supported by spectroscopic data and computational modeling. Detailed experimental protocols for its synthesis and characterization are provided, alongside a thorough examination of its hydrolysis and condensation mechanisms, which are fundamental to its utility in sol-gel processes.

Introduction

This compound, with the chemical formula Ti{OCH(CH₃)₂}₄, is a metal alkoxide that serves as a critical precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials, a catalyst in organic reactions such as the Sharpless epoxidation, and a component in the formulation of drug delivery vehicles.[1] Its high reactivity, particularly towards water, necessitates a thorough understanding of its structural and electronic properties for controlled and reproducible outcomes in its various applications.[1] This guide aims to provide an in-depth technical overview of the chemical structure and bonding of TTIP, catering to the needs of researchers and professionals in related scientific fields.

Chemical Structure and Bonding

This compound's structure is characterized by a central titanium atom in a +4 oxidation state coordinated to four isopropoxide ligands. The nature of its structure in different physical states and solvent environments is a key aspect of its chemistry.

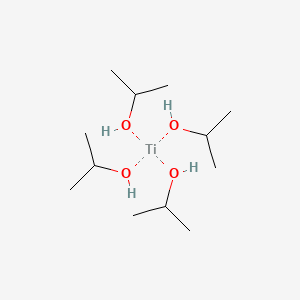

Monomeric Structure

In nonpolar solvents and the gas phase, this compound predominantly exists as a monomeric species. The molecule adopts a tetrahedral geometry around the central titanium atom, as depicted in the diagram below. This structure is a consequence of the sp³ hybridization of the titanium atom's valence orbitals. The four isopropoxide ligands are arranged to minimize steric hindrance, resulting in a compact and symmetric molecule.

Caption: Monomeric structure of this compound.

Oligomeric Structures

Bonding Characteristics

The bonding in this compound is characterized by polar covalent bonds between the titanium and oxygen atoms. The significant difference in electronegativity between titanium and oxygen leads to a substantial partial positive charge on the titanium atom, making it susceptible to nucleophilic attack. This electrophilicity is the driving force behind its high reactivity, particularly in hydrolysis reactions.

Quantitative Structural Data

Precise experimental determination of the bond lengths and angles of monomeric this compound is challenging due to its liquid state at room temperature. However, computational studies provide valuable insights into its molecular geometry.

| Parameter | Value (Computed) |

| Bond Lengths (Å) | |

| Ti-O | 1.77 |

| C-O | 1.44 |

| Bond Angles (°) | |

| O-Ti-O | 109.5 (ideal) |

| Ti-O-C | ~130-140 |

Table 1: Computed geometric parameters for monomeric this compound.[4]

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of this compound in solution.[5]

-

¹H NMR: The spectrum is relatively simple, showing two main signals: a septet corresponding to the methine (-CH) proton of the isopropoxide group and a doublet for the methyl (-CH₃) protons.

-

¹³C NMR: The spectrum complements the ¹H NMR data, with distinct signals for the methine and methyl carbons.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | ~4.5 | Septet |

| ¹H | ~1.2 | Doublet |

| ¹³C | ~75 | CH |

| ¹³C | ~25 | CH₃ |

Table 2: Typical ¹H and ¹³C NMR chemical shifts for this compound.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, offering insights into its bonding and structure.

| Wavenumber (cm⁻¹) | Assignment |

| 2850-3000 | C-H stretching |

| 1370-1470 | C-H bending |

| 1120-1170 | C-O stretching |

| 590-620 | Ti-O stretching |

Table 3: Key vibrational frequencies for this compound.

Hydrolysis and Condensation: The Sol-Gel Process

The most significant chemical property of this compound is its facile hydrolysis, which is the foundation of the sol-gel process for producing titanium dioxide.[5] This process involves two main reactions: hydrolysis and condensation.

-

Hydrolysis: The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic titanium center, leading to the stepwise replacement of isopropoxide groups with hydroxyl groups and the liberation of isopropanol (B130326).

-

Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH

-

Ti(OR)₃(OH) + H₂O → Ti(OR)₂(OH)₂ + ROH

-

...and so on, where R = -CH(CH₃)₂

-

-

Condensation: The partially or fully hydrolyzed species then undergo condensation reactions to form Ti-O-Ti bridges, eliminating either water (oxolation) or isopropanol (alcoxolation).

-

Oxolation: ≡Ti-OH + HO-Ti≡ → ≡Ti-O-Ti≡ + H₂O

-

Alcoxolation: ≡Ti-OR + HO-Ti≡ → ≡Ti-O-Ti≡ + ROH

-

This series of reactions leads to the formation of a three-dimensional network of titanium dioxide, which can be processed into various forms such as powders, films, and aerogels.

Caption: Simplified pathway of TTIP hydrolysis and condensation.

Experimental Protocols

Synthesis of this compound

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous isopropanol

-

Anhydrous benzene (B151609) (optional, as a solvent)

-

Ammonia (B1221849) gas (optional, as a neutralizing agent)

-

Dry nitrogen or argon atmosphere

Procedure (with neutralizing agent):

-

Under a dry, inert atmosphere, charge a reaction vessel with anhydrous isopropanol (4 molar equivalents).

-

Slowly add titanium tetrachloride (1 molar equivalent) dropwise with stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Anhydrous benzene can be added as a solvent.

-

Bubble anhydrous ammonia gas through the solution to neutralize the HCl byproduct, leading to the precipitation of ammonium (B1175870) chloride.

-

Filter the mixture to remove the ammonium chloride precipitate.

-

The filtrate, containing the product, is then purified by fractional distillation under reduced pressure.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a dilute solution (1-5% w/v) of this compound in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.[5]

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

FTIR Spectroscopy:

-

For Attenuated Total Reflectance (ATR)-FTIR, place a drop of the neat liquid directly onto the ATR crystal.

-

For transmission FTIR, place a thin film of the liquid between two KBr plates.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Sol-Gel Synthesis of TiO₂ Nanoparticles

Materials:

-

This compound

-

Anhydrous ethanol

-

Deionized water

-

Nitric acid (as a catalyst)

Procedure:

-

Prepare a solution of this compound in anhydrous ethanol.

-

In a separate beaker, prepare a solution of deionized water and a small amount of nitric acid in ethanol.

-

With vigorous stirring, add the water-ethanol solution dropwise to the this compound solution.

-

A gel will form upon standing. This gel can then be aged, dried, and calcined to obtain crystalline TiO₂ nanoparticles.

Caption: Experimental workflow for sol-gel synthesis of TiO₂.

Conclusion

This compound is a cornerstone precursor in modern materials chemistry and organic synthesis. Its chemical behavior is dictated by the tetrahedral coordination of the monomer and its propensity to form oligomeric species, driven by the electrophilicity of the titanium center and the nature of the isopropoxide ligands. A comprehensive understanding of its structure, bonding, and reactivity, particularly the mechanisms of hydrolysis and condensation, is crucial for the rational design and synthesis of advanced materials and for its effective use in catalytic applications. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals working with this versatile compound.

References

An In-depth Technical Guide on the Synthesis of Titanium(IV) Isopropoxide from Titanium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of titanium(IV) isopropoxide from titanium tetrachloride, a crucial precursor in various chemical applications, including the synthesis of advanced materials and as a catalyst in organic reactions.[1][2][3][4][5] This document details the primary synthetic methodologies, presents quantitative data for process optimization, provides explicit experimental protocols, and visualizes the procedural workflows.

Core Synthetic Methodologies

The synthesis of this compound from titanium tetrachloride is primarily achieved through the alcoholysis of titanium tetrachloride with isopropanol (B130326).[1][2][3][4] The fundamental reaction is as follows:

TiCl₄ + 4 (CH₃)₂CHOH → Ti{OCH(CH₃)₂}₄ + 4 HCl[6]

The primary challenge in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which can interfere with the reaction and product stability. Two main strategies are employed to address this issue:

-

Method A: Synthesis with a Neutralizing Agent (Ammonia) : In this widely used method, a base, typically anhydrous ammonia (B1221849) (NH₃), is introduced to neutralize the HCl as it is formed.[1][2] The neutralized HCl precipitates as ammonium (B1175870) chloride (NH₄Cl), which can be subsequently removed by filtration.[1][6] This method is known for its high yields.[7][8]

-

Method B: Direct Synthesis with Inert Gas Purging : This approach avoids the use of a neutralizing agent. Instead, the reaction is driven to completion by continuously purging the reaction mixture with an inert gas, such as nitrogen or argon.[6] The inert gas removes the gaseous HCl byproduct from the reaction mixture, shifting the equilibrium towards the product.[6] This method simplifies the work-up procedure by eliminating the need for filtration.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for the two primary synthetic methods, compiled from various experimental reports.

Table 1: Quantitative Data for Method A (with Ammonia)

| Parameter | Value | Reference |

| Reactants | ||

| Titanium Tetrachloride (TiCl₄) | 1 mole | [6][7] |

| Isopropanol ((CH₃)₂CHOH) | 4 - 8 moles | [6][7] |

| Benzene (B151609) (Solvent) | 7 - 13 moles | [6][7] |

| Ammonia (NH₃) | Gas bubbled for 13-20 hours | [6][7] |

| Reaction Conditions | ||

| Initial Mixing Time (TiCl₄ + Isopropanol) | 5 - 15 hours | [6][7] |

| Stirring Time (after initial mixing) | 6 - 15 hours | [6][7] |

| Ammonia Introduction Time | 13 - 20 hours | [7][8] |

| Yield and Purity | ||

| Product Yield | >80% to >99% | [7][8] |

| Product Purity | >99.9% | [7][8] |

Table 2: Quantitative Data for Method B (Direct Synthesis)

| Parameter | Value | Reference |

| Reactants | ||

| Titanium Tetrachloride (TiCl₄) | 1 molar equivalent | [6] |

| Isopropanol ((CH₃)₂CHOH) | 4 molar equivalents | [6] |

| Reaction Conditions | ||

| Addition of TiCl₄ | Slow, dropwise addition | [6] |

| Temperature Control | Cooling may be necessary (exothermic reaction) | [6] |

| Inert Gas Purge | Continuous stream of dry nitrogen or argon | [6] |

| Purification | ||

| Final Step | Fractional distillation under reduced pressure | [6] |

Experimental Protocols

3.1. Method A: Synthesis with Ammonia

This protocol is a detailed procedure for the synthesis of this compound using ammonia as a neutralizing agent.

Materials:

-

Titanium tetrachloride (TiCl₄), 1 mole

-

Anhydrous isopropanol, 4-6 moles initially, with an additional 2 moles to be added later[6][7]

-

Drying agents for isopropanol and benzene (e.g., CaSO₄)[7]

-

Drying agents for ammonia gas (e.g., NaOH and CaO)[7]

-

Dry nitrogen gas (for purging)[7]

Equipment:

-

Reaction vessel with a stirrer, gas inlet, and condenser

-

Filtration apparatus (e.g., Buchner funnel)

-

Distillation apparatus for fractional distillation under reduced pressure

Procedure:

-

Preparation of Apparatus and Reagents:

-

Reaction:

-

In the reaction vessel, combine 1 mole of titanium tetrachloride with 4-6 moles of anhydrous isopropanol.[6][7]

-

Mix the reactants for 5 hours, followed by stirring for an additional 6-15 hours to complete the initial reaction.[6][7]

-

Introduce 7-10 moles of anhydrous benzene to the reaction mixture.[6][7]

-

Bubble dry ammonia gas through the solution for 13-20 hours to precipitate ammonium chloride.[6][7]

-

During the ammonia addition, an additional 2 moles of isopropanol can be added to the reaction mixture.[6][7]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated ammonium chloride.[6]

-

Wash the filter cake with anhydrous benzene to recover any entrained product.[6]

-

Combine the filtrate and washings.

-

Purify the resulting solution by fractional distillation under reduced pressure. First, remove the benzene and excess isopropanol, and then isolate the this compound.[6] The boiling point of this compound is approximately 85 °C at 1.5 mm Hg.[3]

-

3.2. Method B: Direct Synthesis with Inert Gas Purging

This protocol outlines the direct synthesis of this compound by removing the HCl byproduct with an inert gas stream.

Materials:

-

Titanium tetrachloride (TiCl₄), 1 molar equivalent

-

Anhydrous isopropanol, 4 molar equivalents

-

Dry nitrogen or argon gas

Equipment:

-

Reaction vessel with a stirrer, dropping funnel, gas inlet, and a condenser connected to a gas outlet/scrubber

-

Heating mantle

-

Distillation apparatus for fractional distillation under reduced pressure

Procedure:

-

Preparation of Apparatus:

-

Thoroughly dry all glassware in an oven and assemble under a stream of dry nitrogen or argon.[6]

-

-

Reaction:

-

Place anhydrous isopropanol (4 molar equivalents) in the reaction vessel and begin stirring.[6]

-

Slowly add titanium tetrachloride (1 molar equivalent) dropwise from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a manageable temperature. Cooling the reaction vessel may be necessary.[6]

-

Once the addition is complete, gently heat the reaction mixture while continuously bubbling a steady stream of dry nitrogen or argon through the solution.[6]

-

The inert gas will carry away the evolved HCl gas. The gas outlet should be connected to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl.[6]

-

Continue heating and purging with inert gas until the evolution of HCl ceases. This can be monitored by testing the exiting gas with a pH indicator.[6]

-

-

Work-up and Purification:

-

After the complete removal of HCl, purify the crude this compound by fractional distillation under reduced pressure.[6]

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the two primary synthetic methods.

Caption: Workflow for the synthesis of this compound using ammonia.

Caption: Workflow for the direct synthesis of this compound.

References

- 1. TITANIUM ISOPROPOXIDE - Ataman Kimya [atamanchemicals.com]

- 2. Titanium isopropoxide - Wikipedia [en.wikipedia.org]

- 3. Titanium_isopropoxide [chemeurope.com]

- 4. atamankimya.com [atamankimya.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. KR100364246B1 - Method of preparation of titanium tetra isopropoxide from titani um tetra chloride - Google Patents [patents.google.com]

- 8. KR20010065659A - Method and devices of preparation of titanium tetra isopropoxide from titani um tetra chloride - Google Patents [patents.google.com]

Titanium(IV) Isopropoxide: A Versatile Precursor for the Synthesis of Titanium Dioxide Nanomaterials

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Titanium dioxide (TiO2) is a semiconducting material of significant interest across various scientific and industrial fields, including photocatalysis, photovoltaics, sensors, and biomedical applications. Its utility is intrinsically linked to its physicochemical properties, such as crystal structure (anatase, rutile, or brookite), particle size, surface area, and morphology. A crucial aspect of harnessing the full potential of TiO2 lies in the precise control over these properties during its synthesis. Titanium(IV) isopropoxide (TTIP) has emerged as a popular and versatile precursor for the synthesis of TiO2 nanomaterials due to its high reactivity and the relative ease with which it can be hydrolyzed. This technical guide provides a comprehensive overview of the use of TTIP in the synthesis of TiO2, with a focus on sol-gel, hydrothermal, and solvothermal methods. Detailed experimental protocols, quantitative data, and process diagrams are presented to aid researchers in the design and execution of their synthetic strategies.

Synthesis of Titanium Dioxide from this compound

The conversion of this compound to titanium dioxide typically involves two key chemical reactions: hydrolysis and condensation. In the hydrolysis step, the isopropoxide groups of the TTIP molecule are replaced by hydroxyl groups upon reaction with water. This is followed by a condensation reaction, where the hydroxylated titanium species react with each other to form Ti-O-Ti bridges, leading to the formation of a three-dimensional TiO2 network. The overall reaction can be summarized as follows:

Hydrolysis: Ti{OCH(CH₃)₂}₄ + 4H₂O → Ti(OH)₄ + 4(CH₃)₂CHOH

Condensation: Ti(OH)₄ → TiO₂ + 2H₂O

The kinetics of these reactions and the resulting properties of the TiO2 product are highly dependent on the synthesis method and various process parameters.

Sol-Gel Synthesis

The sol-gel method is a widely employed technique for the synthesis of TiO2 from TTIP due to its simplicity and ability to produce high-purity, homogeneous nanoparticles at relatively low temperatures.[1][2] The process involves the formation of a colloidal suspension (sol) which is then gelled to form a solid network in a continuous liquid phase (gel).

Experimental Protocol

A typical sol-gel synthesis of TiO2 nanoparticles using TTIP is as follows:[2][3]

-

Precursor Solution Preparation: A solution of this compound is prepared in an alcohol, typically absolute ethanol (B145695) or isopropanol.

-

Hydrolysis: A hydrolysis agent, usually a mixture of deionized water and an acid (e.g., nitric acid or acetic acid) or a base, is added dropwise to the precursor solution under vigorous stirring.[2][3] The acid or base acts as a catalyst to control the rate of hydrolysis and condensation.

-

Sol Formation and Aging: The mixture is stirred for a period ranging from a few hours to 24 hours to allow for the formation of a stable sol and subsequent nucleation.[2]

-

Gelation: The sol is then aged, often at a slightly elevated temperature (e.g., 80 °C), to promote the formation of a gel.[2]

-

Drying and Calcination: The obtained gel is dried to remove the solvent and then calcined at temperatures typically ranging from 300 °C to 800 °C to induce crystallization and remove residual organic compounds.[4][5]

Quantitative Data for Sol-Gel Synthesis

| Parameter | Value | Resulting TiO2 Properties | Reference |

| Precursor/Solvent Ratio | 10 mL TTIP in 30 mL Ethanol | - | [3] |

| Hydrolysis Catalyst | 3 mL Nitric Acid in 150 mL Deionized Water | - | [3] |

| Stirring Time | 2 hours | Opaque suspension | [3] |

| Aging Temperature | 100 °C | Gel formation | [3] |

| Calcination Temperature | 600 °C for 4 hours | ~30 nm anatase nanoparticles | [3] |

| Precursor/Solvent Ratio | 5 mL TTIP in 150 mL water with 15 mL acetic acid | - | [2] |

| Aging Time | 24 hours in the dark | Nucleation | [2] |

| Gelation Temperature | 80 °C for 10 hours | Gel formation | [2] |

| Drying Temperature | 100 °C | Dry powder | [2] |

| Calcination Temperature | Not specified | 18.3 nm anatase nanoparticles | [2] |

| Precursor/Solvent Ratio | 20 ml TTIP in 10 ml isopropanol | - | [4] |

| Hydrolysis Catalyst | 0.8 ml HNO3 in deionized water | Highly viscous sol-gel | [4] |

| Stirring Time & Temperature | 6 hours at 60 °C | - | [4] |

| Calcination Temperature | 300 °C for 2 hours | ~20 nm anatase and rutile nanoparticles | [4] |

Sol-Gel Synthesis Workflow

Caption: Workflow for sol-gel synthesis of TiO2 nanoparticles.

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. This technique allows for the synthesis of crystalline TiO2 nanoparticles directly, often without the need for a post-synthesis calcination step.

Experimental Protocol

A representative hydrothermal synthesis of TiO2 from TTIP is as follows:[6][7]

-

Precursor Preparation: this compound is added to a solution, which can be aqueous or a mixture of water and an organic solvent like ethanol.[6]

-

Hydrolysis and Peptization: The TTIP is hydrolyzed, often in the presence of an acid (e.g., nitric acid or acetic acid) or a base, to form a titania precipitate.[7][8] This precipitate can then be peptized by heating to form a stable colloidal suspension.[8]

-

Hydrothermal Treatment: The resulting solution or suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to temperatures typically between 100 °C and 250 °C for several hours.[6][7]

-

Product Recovery: After the autoclave cools down to room temperature, the resulting TiO2 product is collected by centrifugation or filtration, washed with deionized water and ethanol, and then dried.

Quantitative Data for Hydrothermal Synthesis

| Parameter | Value | Resulting TiO2 Properties | Reference |

| Precursor Concentration | 8.8 mL TTIP in 300 mL water/ethanol (4:1) | - | [6] |

| pH Adjustment | Nitric acid to pH ~7 | Transparent solution | [6] |

| Hydrothermal Temperature | 250 °C | - | [6] |

| Hydrothermal Time | 5 hours | 17 nm anatase nanoparticles | [6] |

| Drying Temperature | 85 °C for 18 hours | - | [6] |

| Calcination Temperature | 400 °C for 6 hours | - | [6] |

| Precursor Concentration | 1 M TTIP | - | [7] |

| Additive | 4 M Acetic Acid | Colloidal solution | [7] |

| Aging Time | 24 hours | - | [7] |

| Hydrothermal Temperature | 180 °C | - | [7] |

| Hydrothermal Time | 12 hours | 10.43 nm anatase nanoparticles | [7] |

| Drying Temperature | 100 °C | - | [7] |

Hydrothermal Synthesis Workflow

Caption: Workflow for hydrothermal synthesis of TiO2 nanoparticles.

Solvothermal Synthesis

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent or a mixture of an organic solvent and water. This modification allows for better control over the size, shape, and crystallinity of the resulting TiO2 nanoparticles.

Experimental Protocol

A general procedure for the solvothermal synthesis of TiO2 is as follows:[9]

-

Precursor Solution: this compound is dissolved in an organic solvent, such as ethanol or toluene.[9][10]

-

Reagent Addition: Other reagents, such as a water source for hydrolysis (if not purely non-aqueous) and morphology-directing agents, are added to the solution.

-

Solvothermal Reaction: The mixture is sealed in an autoclave and heated to a specific temperature (e.g., 100-250 °C) for a defined period.[9][10]

-

Product Isolation: After the reaction, the autoclave is cooled, and the TiO2 product is separated by centrifugation, washed with a suitable solvent, and dried.

Quantitative Data for Solvothermal Synthesis

| Parameter | Value | Resulting TiO2 Properties | Reference |

| Precursor | Titanium isopropoxide | - | [9] |

| Solvent | Ethanol | - | [9] |

| pH | 1 (adjusted with HNO3 and NH4OH) | - | [9] |

| Solvothermal Temperature | 100 °C | 277 m²/g surface area | [9] |

| Solvothermal Time | 2 hours | 80-200 nm particle size | [9] |

| Solvothermal Temperature | 200 °C | 221 m²/g surface area | [9] |

| Solvothermal Time | 2 hours | 80-200 nm particle size | [9] |

| Precursor/Solvent Ratio | 10/100 (w/w) TIP/Toluene | - | [10] |

| Solvothermal Temperature | 250 °C | < 20 nm anatase nanoparticles | [10] |

| Solvothermal Time | 3 hours | - | [10] |

Reaction Mechanism: Hydrolysis and Condensation Pathway

The fundamental chemical transformations from this compound to titanium dioxide in all these methods proceed through hydrolysis and condensation reactions. The reaction pathway can be influenced by catalysts and reaction conditions.

Caption: Hydrolysis and condensation pathway of TTIP.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of titanium dioxide nanomaterials. By carefully controlling the reaction parameters within sol-gel, hydrothermal, and solvothermal methods, researchers can tailor the crystal phase, particle size, and morphology of the resulting TiO2 to meet the specific demands of their applications. This guide provides a foundational understanding and practical protocols to assist scientists and drug development professionals in the rational design and synthesis of advanced TiO2-based materials. The provided quantitative data and workflow diagrams serve as a valuable resource for reproducing and adapting these synthetic methodologies for novel research and development endeavors.

References

- 1. Synthesis of titanium dioxide nanoparticles with renewable resources and their applications: review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. krishisanskriti.org [krishisanskriti.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jacsdirectory.com [jacsdirectory.com]

- 8. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Titanium(IV) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of Titanium(IV) isopropoxide (TTIP), a critical precursor in the synthesis of titanium dioxide (TiO₂) nanomaterials via the sol-gel process. Understanding and controlling these reactions are paramount for tailoring the physicochemical properties of the resulting materials for a wide range of applications, from photocatalysis to advanced drug delivery systems.

Core Reaction Mechanisms

The transformation of TTIP into titanium dioxide is a nuanced, multi-step process governed by two primary reaction classes: hydrolysis and condensation. The overall, simplified reaction can be misleading in its simplicity[1]:

Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH[1][2]

However, the actual mechanism involves the formation of various hydroxylated intermediates and their subsequent polymerization.

1.1. Hydrolysis

The process initiates with a nucleophilic attack on the titanium atom by a water molecule. This results in the stepwise substitution of isopropoxide groups (-OⁱPr) with hydroxyl groups (-OH), releasing isopropanol (B130326) as a byproduct.[1] This can be represented as:

Ti(OⁱPr)₄ + x H₂O → Ti(OⁱPr)₄₋ₓ(OH)ₓ + x ⁱPrOH

Up to all four isopropoxide ligands can be replaced in this manner[1].

1.2. Condensation

Following hydrolysis, the newly formed hydroxylated titanium precursors undergo condensation to form a growing inorganic network. This proceeds via two potential pathways:

-

Oxolation: Two hydroxyl groups react to form a Ti-O-Ti bridge, eliminating a water molecule. Ti-OH + HO-Ti → Ti-O-Ti + H₂O

-

Olation: An isopropoxide group reacts with a hydroxyl group to form a Ti-O-Ti bridge, eliminating an isopropanol molecule. Ti-OⁱPr + HO-Ti → Ti-O-Ti + ⁱPrOH

These condensation reactions, olation and oxolation, are responsible for the polymerization of the titanium-oxo-alkoxy clusters, eventually leading to the formation of a sol and then a gel[3].

Below is a Graphviz diagram illustrating the simplified reaction pathway.

Factors Influencing the Hydrolysis-Condensation Process

The kinetics and thermodynamics of TTIP hydrolysis and condensation are highly sensitive to several experimental parameters. Precise control over these factors is essential for producing TiO₂ with desired characteristics such as particle size, morphology, and crystalline phase[1][4].

-

Water-to-Alkoxide Molar Ratio (h = [H₂O]/[Ti]): This is a critical parameter. Higher h values generally lead to faster hydrolysis rates.[2] Low h values (e.g., h ≤ 10) tend to favor the formation of more stable, spherical particles, whereas high h values can result in unstable colloids and rapid precipitation[2][5].

-

pH of the Medium: The reaction is catalyzed by both acids and bases. Acidic conditions (low pH) can produce stable sols with fine particles, while neutral or basic conditions often lead to rapid precipitation.[2]

-

Temperature: An increase in temperature accelerates the reaction rates of both hydrolysis and condensation[2].

-

Solvent: The choice of solvent is crucial. Alcohols are common solvents, and their type and dryness can significantly impact the reaction.[2]

-

Concentration of Precursors: Higher concentrations of both TTIP and water result in a faster, and often less controlled, reaction[2].

-

Presence of Chelating Agents: Ligands such as acetic acid or acetylacetone (B45752) can stabilize the TTIP precursor by coordinating with the titanium atom. This steric hindrance slows down the hydrolysis rate, allowing for more controlled particle growth[2][6].

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the hydrolysis and condensation of titanium alkoxides.

Table 1: Influence of Calcination Temperature on TiO₂ Crystallite Size

| Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystalline Phase(s) | Reference |

| 100 | 7.6 | Anatase | [5] |

| 250 | 6 | Anatase | [7] |

| 400 | 15-20 | Anatase | [4] |

| 600 | 38.7 | Anatase | [5] |

| 650 | - | Anatase and Rutile | [7] |

| 800 | >100 | Rutile | [7] |

Table 2: Enthalpy of Hydrolysis for Various Titanium Alkoxides

| Titanium Alkoxide | Condition | Heat of Hydrolysis (-ΔHh) (kJ/mol) | Reference |

| Ti(OEt)₄ | By excess water, 298.15 K | 14.2 | [1] |

| Ti(OⁱPr)₄ | By excess water, 298.15 K | 64.9 | [1] |

| Ti(OBu)₄ | By excess water, 298.15 K | 19.3 | [1] |

Experimental Protocols

Detailed methodologies are critical for reproducible synthesis of TiO₂ nanoparticles. Below are representative protocols for the sol-gel synthesis of TiO₂ from TTIP.

Protocol 1: Basic Sol-Gel Synthesis of TiO₂ Nanoparticles

-

Precursor Solution Preparation: Prepare a solution of this compound (TTIP) in a dry alcohol, such as ethanol (B145695) or isopropanol. For example, dissolve 15 mL of TTIP in 50 mL of ethanol[8].

-

Hydrolysis Solution Preparation: Prepare an aqueous solution, which may contain an acid or base catalyst. For instance, 3 mL of nitric acid can be added to 150 mL of deionized water[9].

-

Reaction: Slowly add the hydrolysis solution dropwise to the TTIP solution under vigorous and continuous stirring[8][9]. This step should be performed over a prolonged period (e.g., at least 4 hours) to ensure controlled hydrolysis[9].

-

Aging/Peptization: The resulting suspension is typically aged. This can involve stirring the mixture at room temperature for a designated period (e.g., 4-12 hours) until a precipitate forms[8]. Alternatively, the solution can be heated to 60-70 °C for 18-20 hours[1][5].

-

Gel Formation and Drying: Continue stirring until a viscous sol-gel is obtained. The gel is then dried, for example, at 100 °C for 24 hours to evaporate the solvents[9].

-

Calcination: The dried powder is then calcined at a specific temperature (e.g., 300-800 °C) for a set duration (e.g., 2-4 hours) to induce crystallization and remove residual organics[9][10].

The following diagram outlines a typical experimental workflow for this process.

Protocol 2: Green Synthesis of TiO₂ Nanoparticles

This protocol utilizes plant extracts as reducing and capping agents, offering an environmentally friendly alternative.

-

Plant Extract Preparation:

-

Collect and thoroughly wash fresh plant leaves with distilled water[8].

-

Shade-dry the leaves completely and then grind them into a fine powder[8].

-

Add a known amount of the leaf powder (e.g., 20 g) to a specific volume of distilled water (e.g., 150 mL) and heat the mixture (e.g., for 2 hours) with continuous stirring[8].

-

Cool and filter the mixture to obtain the plant extract[8].

-

-

Nanoparticle Synthesis:

-

Prepare a TTIP solution in a solvent like ethanol (e.g., 15 mL of TTIP in 50 mL of ethanol)[8].

-

Slowly add a specific volume of the prepared plant extract (e.g., 50 mL) to the TTIP solution under vigorous and continuous stirring[8].

-

Continue stirring the mixture at room temperature for a designated period (e.g., 4-12 hours) until a precipitate forms[8].

-

-

Post-Processing:

-

Separate the precipitate by centrifugation.

-

Wash the precipitate multiple times with distilled water and ethanol to remove impurities.

-

Dry the purified nanoparticles in an oven.

-

Characterization Techniques

To ascertain the properties of the synthesized TiO₂ nanoparticles, a suite of characterization techniques is employed[8]:

-

X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite), phase purity, and average crystallite size using the Debye-Scherrer equation[8].

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology, shape, and size of the nanoparticles[8].

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and crystal structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups. The presence of a band in the 650–700 cm⁻¹ region is indicative of the Ti-O-Ti bond[8].

-

UV-Visible Spectroscopy: To confirm the formation of TiO₂ nanoparticles by observing the characteristic absorption peaks and to determine the band gap energy[8].

This guide provides a foundational understanding of the hydrolysis and condensation of this compound. For specific applications, further optimization of the outlined parameters and protocols will be necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. krishisanskriti.org [krishisanskriti.org]

A Comprehensive Technical Guide to the Solubility of Titanium(IV) Isopropoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility characteristics of Titanium(IV) isopropoxide (TTIP) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize TTIP in their work.

This compound is a highly reactive organometallic compound, widely employed as a precursor in the synthesis of titanium dioxide (TiO₂) nanomaterials, as a catalyst in various organic reactions, and in the formation of thin films.[1] Its solubility in organic solvents is a critical parameter for ensuring homogenous reaction conditions and achieving desired product morphologies and properties.

Qualitative Solubility of this compound

This compound is a colorless to pale yellow liquid that is highly susceptible to hydrolysis in the presence of moisture, reacting with water to form titanium dioxide and isopropyl alcohol.[1][2][3][4] Consequently, it is imperative to use anhydrous solvents and inert atmosphere techniques when handling this compound.[5]

| Solvent Class | Solvent | Qualitative Solubility | Citation(s) |

| Alcohols | Ethanol (anhydrous) | Soluble / Very Soluble | [4][5][6][7][8] |

| Isopropanol (anhydrous) | Very Soluble | [5] | |

| Hydrocarbons | Benzene | Soluble / Very Soluble | [4][5][6][7][8] |

| Hexane | Very Soluble | [5] | |

| Toluene | Soluble | [6] | |

| Halogenated Hydrocarbons | Chloroform | Soluble | [1][4][6][7][8] |

| Carbon Tetrachloride | Very Soluble | [5] | |

| Ethers | Diethyl Ether | Soluble | [1][4][6][7][8] |

| Ketones | General Ketones | Soluble | [1] |

Experimental Protocol for Solubility Determination of this compound

The following protocol outlines a detailed methodology for the qualitative and semi-quantitative determination of the solubility of this compound in an organic solvent. This procedure must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent hydrolysis of the TTIP.

Materials and Equipment:

-

This compound (reagent grade, ≥97%)

-

Anhydrous organic solvent of interest (e.g., ethanol, hexane, toluene)

-

Glovebox or Schlenk line with a supply of dry, inert gas (e.g., nitrogen or argon)

-

Dry glassware (e.g., vials, graduated cylinders, pipettes, magnetic stir bars)

-

Magnetic stir plate

-

Analytical balance (located inside the glovebox or accessible for sealed samples)

-

Syringes and needles (oven-dried)

Procedure:

-

Preparation of the Inert Atmosphere and Materials:

-

Ensure the glovebox or Schlenk line is purged and maintained at a low oxygen and moisture level.

-

All glassware, stir bars, and other equipment must be thoroughly dried in an oven at >120°C for at least 4 hours and then cooled in a desiccator before being introduced into the inert atmosphere.

-

The anhydrous solvent should be transferred into the glovebox or handled under inert gas.

-

-

Sample Preparation:

-

Inside the glovebox, accurately weigh a specific amount of the anhydrous solvent (e.g., 10 mL) into a clean, dry vial equipped with a magnetic stir bar.

-

In a separate vial, accurately measure a known volume or weight of this compound.

-

-

Solubility Test:

-

While stirring the solvent, slowly add a small, known volume (e.g., 0.1 mL) of this compound to the solvent.

-

Observe the solution. If the TTIP dissolves completely, continue to add small, known increments of TTIP.

-

Record the total amount of TTIP added at each step.

-

Continue this process until a persistent precipitate or cloudiness is observed, indicating that the solution is saturated.

-

-

Semi-Quantitative Determination (Optional):

-

To obtain a more quantitative measure, a series of vials with a fixed amount of solvent can be prepared.

-

To each vial, add a progressively larger, known amount of TTIP.

-

Seal the vials and stir for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the vials to determine the highest concentration at which the TTIP remains fully dissolved.

-

-

Data Recording and Reporting:

-

Record the temperature at which the experiment was conducted.

-

Report the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble).

-

For semi-quantitative results, report the solubility as the maximum amount of TTIP (in grams or moles) that dissolves in a given volume of solvent (e.g., g/100 mL).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent under inert conditions.

Caption: Workflow for determining the solubility of this compound.

Disclaimer: The information provided in this document is based on publicly available data and is intended for informational purposes only. It is crucial to consult original research articles and safety data sheets (SDS) before handling this compound. All experimental work should be conducted by trained professionals in a controlled laboratory setting.

References

- 1. atamankimya.com [atamankimya.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Titanium_isopropoxide [chemeurope.com]

- 4. Titanium isopropoxide - Wikipedia [en.wikipedia.org]

- 5. This compound 97 546-68-9 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. TITANIUM(IV) TETRAISOPROPOXIDE [chembk.com]

- 8. Titanium isopropoxide | C12H28O4Ti | CID 11026 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Titanium(IV) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Titanium(IV) isopropoxide (TTIP), a reactive organometallic compound widely used in materials science and organic synthesis. Due to its pyrophoric and water-reactive nature, strict adherence to established safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a colorless to light-yellow liquid that is highly sensitive to moisture and air.[1][2][3][4] It is soluble in many anhydrous organic solvents such as ethanol, ether, benzene, and chloroform.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₂H₂₈O₄Ti | [1][6] |

| Molecular Weight | 284.22 g/mol | [6] |

| Appearance | Colorless to pale-yellow liquid | [2][4] |

| Density | 0.96 g/mL at 20 °C | [6][7] |

| Melting Point | 14-17 °C | [6][7] |

| Boiling Point | 232 °C | [6][7] |

| Flash Point | 72 °F (22 °C) | [6] |

| Vapor Pressure | 60.2 hPa at 25 °C | [6] |

| Water Solubility | Reacts with water (hydrolyzes) | [6] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [6] |

Hazard Identification and Toxicity

This compound is classified as a flammable liquid and vapor.[1][3][8] It can cause serious eye irritation and may lead to respiratory tract irritation and central nervous system depression.[1][5] Upon contact with water or moist air, it hydrolyzes to form isopropanol (B130326) and titanium dioxide, which can be an exothermic reaction.[9]

Table 2: Toxicity Data for this compound

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 7460 mg/kg | [1] |

| LC50 | Rat | Inhalation | 7.78 mg/L (4 h) | [1] |

| LD50 | Rabbit | Dermal | >16 mL/kg | [1] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

-

Eye Protection : Chemical safety goggles and a face shield are required.[5]

-

Skin Protection : A flame-retardant lab coat and appropriate chemical-resistant gloves (neoprene or nitrile rubber) are necessary.[1][5]

-

Respiratory Protection : When working outside of a fume hood or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][5]

Safe Handling and Storage

Due to its reactivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[3]

Storage

Store containers in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[1][8] Keep containers tightly sealed and protect from moisture.[1]

Experimental Protocols

Protocol 4.2.1: Transfer of this compound using a Syringe

This protocol is suitable for transferring small volumes of the reagent.

Materials:

-

Schlenk line or glove box with an inert atmosphere

-

Oven-dried glassware

-

Gas-tight syringe with a Luer-lock fitting

-

Long, flexible needle

-

Septum-sealed bottle of this compound

Procedure:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Assemble the reaction apparatus under a positive pressure of inert gas.

-

Flush the gas-tight syringe with inert gas several times to remove any residual air and moisture.

-

Pierce the septum of the this compound bottle with the needle of the flushed syringe.

-

Slowly draw the desired volume of the liquid into the syringe. It is advisable to draw a slightly larger volume than needed and then expel the excess back into the bottle to remove any gas bubbles from the syringe.

-

Withdraw the needle from the reagent bottle and quickly insert it into the septum of the reaction flask.

-

Slowly dispense the reagent into the reaction mixture.

-

After transfer, rinse the syringe and needle immediately with a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) and then quench the solvent rinse as described in Protocol 4.2.3.

Protocol 4.2.2: Transfer of this compound using a Cannula

This method is recommended for transferring larger volumes.

Materials:

-

Schlenk line

-

Oven-dried glassware

-

Double-tipped needle (cannula)

-

Two septa-sealed flasks (one with the reagent, one for the reaction)

Procedure:

-

Ensure all glassware and the cannula are oven-dried and cooled under an inert atmosphere.

-

Establish a positive pressure of inert gas in both the reagent flask and the reaction flask.

-

Insert one end of the cannula through the septum of the reagent flask, ensuring the tip is above the liquid level.

-

Insert the other end of the cannula through the septum of the reaction flask.

-

To initiate the transfer, lower the cannula tip into the this compound in the reagent flask.

-

Create a slight pressure differential to facilitate the transfer by either slightly reducing the pressure in the receiving flask (by venting through a bubbler) or slightly increasing the pressure in the reagent flask.

-

Once the desired volume is transferred, raise the cannula tip above the liquid level in the reagent flask and allow the inert gas to flush the remaining liquid from the cannula into the reaction flask.

-

Remove the cannula from the reaction flask first, and then from the reagent flask.

Protocol 4.2.3: Quenching of Residual this compound and Cleaning of Glassware

Residual this compound in reaction vessels or on contaminated equipment must be quenched safely.

Materials:

-

Anhydrous isopropanol

-

Anhydrous ethanol

-

Water

-

Appropriate waste container

Procedure:

-

Under an inert atmosphere, cool the vessel containing the residual reagent in an ice bath.

-

Slowly and carefully add anhydrous isopropanol to the cooled residue with stirring. The reaction can be exothermic.

-

Once the initial reaction has subsided, slowly add anhydrous ethanol.

-

Finally, slowly add water to ensure complete hydrolysis.

-

The resulting titanium dioxide precipitate can be filtered, and the filtrate disposed of as hazardous waste. The precipitate should also be disposed of as hazardous waste.

-

For cleaning glassware, after quenching, wash with soap and water, followed by rinsing with deionized water and then a solvent like acetone (B3395972) before oven drying. For stubborn titanium dioxide residues, washing with an acid bath may be necessary.[10]

Emergency Procedures

Spills

In case of a spill, evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert material such as vermiculite (B1170534) or dry sand.[1][2] Use non-sparking tools to collect the absorbed material into a container for disposal.[1] Do not use water.[2]

Fire

For small fires, use a dry chemical or carbon dioxide fire extinguisher.[8] Do not use water.[2] For larger fires, an alcohol-resistant foam may be used.[2]

First Aid

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][5]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

-

Ingestion : Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.[2]

Visualized Workflows

References

- 1. gelest.com [gelest.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. Titanium isopropoxide | C12H28O4Ti | CID 11026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Titanium tetraisopropanolate | 546-68-9 [chemicalbook.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. lobachemie.com [lobachemie.com]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to Titanium(IV) Isopropoxide (CAS 546-68-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Titanium(IV) isopropoxide (TTIP), a versatile organometallic compound with significant applications in organic synthesis and materials science. This document details its chemical and physical properties, key applications with experimental protocols, and safety information.

Core Properties of this compound

This compound is a colorless to pale-yellow liquid that is highly reactive, particularly with moisture. Its fundamental physicochemical properties are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value |

| CAS Number | 546-68-9 |

| Molecular Formula | C₁₂H₂₈O₄Ti |

| Molar Mass | 284.22 g/mol |

| Appearance | Colorless to pale-yellow liquid |

| Density | 0.96 g/cm³ |

| Melting Point | 17 °C (63 °F; 290 K) |

| Boiling Point | 232 °C (450 °F; 505 K) |

| Solubility | Soluble in ethanol (B145695), ether, benzene, chloroform. Reacts with water.[1] |

| Refractive Index (n_D) | 1.46 |

Applications in Synthesis and Materials Science

This compound is a cornerstone reagent in both academic research and industrial processes due to its utility as a catalyst and a precursor for titanium-based materials.

Catalyst in Organic Synthesis

TTIP is a key component in several name reactions, valued for its ability to catalyze the formation of carbon-carbon and carbon-oxygen bonds with high stereoselectivity.

-

Sharpless Asymmetric Epoxidation: This reaction is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1] The catalyst is formed in situ from this compound and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1]

-

Kulinkovich Reaction: This reaction enables the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a catalytic amount of TTIP.[2] The process involves the formation of a titanacyclopropane intermediate.[2]

Precursor in Materials Science

The high reactivity of TTIP with water makes it an ideal precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials through the sol-gel process.[1] This method allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles, which have applications in photovoltaics, photocatalysis, and coatings.[3] TTIP is also used in the preparation of other advanced materials, such as barium-strontium-titanate thin films and porous titanosilicates for ion-exchange applications.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Caution: These reactions are sensitive to moisture and air and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol provides a general procedure for the catalytic asymmetric epoxidation.

Materials:

-

Allylic alcohol

-

This compound (Ti(OiPr)₄)

-

Diethyl L-(+)-tartrate ((+)-DET) or Diethyl D-(-)-tartrate ((-)-DET)

-

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Powdered, activated 4Å molecular sieves

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the powdered 4Å molecular sieves.

-

Add anhydrous dichloromethane and cool the suspension to -20 °C.

-

To the stirred suspension, add this compound (5-10 mol%) via syringe, followed by the chiral diethyl tartrate (6-12 mol%).

-

Stir the mixture at -20 °C for 30 minutes to pre-form the catalyst complex.

-

Add the allylic alcohol (1 equivalent) to the catalyst mixture.

-

Slowly add the anhydrous TBHP solution (1.5-2.0 equivalents) dropwise, maintaining the internal temperature at -20 °C.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-5 hours.[1]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Allow the mixture to warm to room temperature and stir for at least 1 hour.

-

The product can be isolated and purified using standard extraction and chromatography techniques.

Protocol 2: Sol-Gel Synthesis of TiO₂ Nanoparticles

This protocol describes a typical sol-gel process for preparing titanium dioxide nanoparticles.

Materials:

-

This compound (TTIP)

-

Absolute ethanol

-

Nitric acid

-

Deionized water

Procedure:

-

Add 10 mL of this compound to 30 mL of absolute ethanol and stir for 60 minutes.[4]

-

In a separate beaker, add 3 mL of nitric acid to 150 mL of deionized water to create the hydrolysis catalyst solution.[4]

-

Inject the aqueous acid solution dropwise into the TTIP/ethanol mixture under vigorous stirring. This addition should take at least 4 hours.[4]

-

Continue stirring the mixture for approximately 2 hours at 60 °C until a viscous, opaque suspension (the sol-gel) is formed.[4]

-

Heat the obtained gel at 100 °C for 24 hours to evaporate the solvents.[4]

-

Calcine the resulting solid at 600 °C for 4 hours to obtain crystalline TiO₂ nanoparticles.[4]

Visualizations of Chemical Processes

The following diagrams illustrate key experimental workflows and reaction pathways involving this compound.

Caption: Workflow for the sol-gel synthesis of TiO₂ nanoparticles using TTIP.

Caption: Logical workflow of the Sharpless Asymmetric Epoxidation.

Safety and Handling

This compound is a flammable liquid and vapor. It is also highly sensitive to moisture and will react with water in the air, producing isopropanol (B130326) and titanium dioxide. Therefore, it should be stored in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere. When handling, appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. All transfers and reactions should be carried out in a fume hood.

References

The Pivotal Role of Titanium(IV) Isopropoxide in Organometallic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium(IV) isopropoxide, a versatile and highly reactive organometallic compound, holds a central position in modern synthetic and materials chemistry. This technical guide provides an in-depth exploration of its core applications, from its crucial role in asymmetric catalysis to its function as a key precursor in the synthesis of advanced materials. Detailed experimental protocols for seminal reactions, quantitative data on its performance, and visual diagrams of key mechanistic pathways are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound, also known as titanium tetraisopropoxide or TTIP, is a metal alkoxide with the chemical formula Ti{OCH(CH₃)₂}₄.[1] It exists as a colorless to pale-yellow liquid that is highly sensitive to moisture.[2][3] Its significance in organometallic chemistry stems from the reactivity of the titanium-oxygen bond, making it a powerful tool in a wide array of chemical transformations.[1] This guide will delve into its fundamental properties, its pivotal role as a catalyst in key organic reactions, and its extensive use as a precursor for the synthesis of titanium-based materials.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its safe handling and effective application in experimental work.

Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 546-68-9 | [4][5] |

| Molecular Formula | C₁₂H₂₈O₄Ti | [2][4] |

| Molar Mass | 284.22 g/mol | [4] |

| Appearance | Colorless to pale-yellow liquid | [2][4] |

| Density | 0.96 g/mL at 20 °C | [4] |

| Melting Point | 14-20 °C | [5][6] |

| Boiling Point | 232 °C at 760 mmHg | [4] |

| Refractive Index (n₂₀/D) | 1.464 | [4] |

| Solubility | Soluble in ethanol, ether, benzene, chloroform. Reacts with water. | [4] |

| Stability | Highly sensitive to moisture; fumes in air. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for verifying the purity and structure of this compound.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | The spectrum typically displays two primary signals: a multiplet for the methine (CH) protons and a doublet for the methyl (CH₃) protons of the isopropoxide ligands.[7] |

| ¹³C NMR | Complements the ¹H NMR data, showing distinct signals for the methine and methyl carbons of the isopropoxide groups.[7] |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by strong C-H stretching vibrations and prominent C-O and Ti-O stretching bands.[7] |

| Raman Spectroscopy | Provides complementary information to IR spectroscopy regarding the vibrational modes of the molecule.[7] |

| UV-Vis Spectroscopy | As a d⁰ complex, it does not show d-d electronic transitions. The spectrum is characterized by strong ligand-to-metal charge transfer (LMCT) bands in the UV region.[7] |

Catalytic Applications in Organic Synthesis

This compound is a cornerstone catalyst in several name reactions, enabling the stereoselective and efficient synthesis of complex organic molecules.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction that provides a reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[8] The reaction utilizes a catalyst formed in situ from this compound and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[8]

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol (B1671447) | D-(-)-DIPT | 93 | 88 |

| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |

| Allyl alcohol | D-(-)-DET | - | 95 |

Data sourced from representative examples and may vary based on specific reaction conditions.

-

Preparation of the Catalyst Complex:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered, activated 4Å molecular sieves.

-

Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the suspension to -20 °C.

-

To the cooled and stirred suspension, add this compound (5-10 mol%) via syringe.

-

Subsequently, add the chiral ligand, D-(-)-diisopropyl tartrate (D-(-)-DIPT) (6-12 mol%), and stir the mixture at -20 °C for 30 minutes to allow for the formation of the catalyst complex. The solution will typically turn a pale yellow/orange color.[5]

-

-

Epoxidation Reaction:

-

Dissolve geraniol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.

-

Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.[5]

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 5 hours.[5]

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

-

Stir vigorously for 1 hour, then separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

-

Purification:

-

Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.[5]

-

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Kulinkovich Reaction

The Kulinkovich reaction provides a direct route to cyclopropanols from esters using a Grignard reagent in the presence of this compound.[9] The reaction proceeds through a key titanacyclopropane intermediate.[9]

| Ester Substrate | Grignard Reagent | Product | Yield (%) |

| Methyl acetate | EtMgBr | 1-Methylcyclopropanol | 76 |

| Methyl propionate (B1217596) | EtMgBr | 1-Ethylcyclopropanol | 82 |

| γ-Butyrolactone | EtMgBr | cis-Bicyclo[3.1.0]hexan-1-ol | 75 |

Data sourced from representative examples and may vary based on specific reaction conditions.

-

Reaction Setup:

-

To a solution of methyl propionate (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere, add this compound (0.1 equivalents).

-

Cool the solution to 0 °C.

-

-

Addition of Grignard Reagent:

-

Slowly add a solution of ethylmagnesium bromide (EtMgBr) in THF (2.2 equivalents) dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

-

Reaction and Work-up:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to afford 1-ethylcyclopropanol.

-

Caption: Mechanism of the Kulinkovich reaction.

Ziegler-Natta Polymerization